6-amino-1-butylbenzo[cd]indol-2(1H)-one
Descripción general
Descripción
6-amino-1-butylbenzo[cd]indol-2(1H)-one is a complex organic compound. It is also referred to as naphtholactam . It has been used as a reactant in photo-Fries rearrangement, preparation of potential antitumor agents, and synthesis of inhibitors of thymidylate synthase . It was also used in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog, a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex organic reactions . For instance, the synthesis of indole-sulfonamide derivatives involves the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid .Aplicaciones Científicas De Investigación
Enantioselective Capillary Electrophoresis
6-amino-1-butylbenzo[cd]indol-2(1H)-one has been used in enantioselective capillary electrophoresis. This application focuses on the separation of α-amino acid derivatives in cyclodextrin (CD)-modified capillary zone electrophoresis (CZE). The interactions and modifications with various amino acid derivatives, including 6-aminoquinolyl-N-hydroxysuccinimidilcarbamoyl derivatives, have been studied to improve selector-selectand interactions and enantiomeric resolution in CZE (Lindner et al., 1995).
Autophagy Inhibitors in Cancer Treatment
This compound has been identified as a novel scaffold targeting Atg4B, an emerging field in cancer treatment. It's part of the research for novel autophagy inhibitors, with potential application in therapeutic strategies against cancer. The compound has shown effectiveness in inhibiting autophagy in cells, with potential synergistic effects when combined with other drugs like oxaliplatin (Quintana et al., 2019).
Synthesis and Design of Benz[cd]indole-containing Inhibitors
The synthesis and biological activity of benz[cd]indole-containing inhibitors, including this compound derivatives, have been explored. These inhibitors are designed for targeting thymidylate synthase, an enzyme crucial in DNA synthesis. This research has led to the development of inhibitors with potent activity, suggesting potential applications in cancer treatment (Varney et al., 1992).
Antitumor Activities
Some derivatives of this compound have been studied for their potential as antitumor candidates. This research focused on specific derivatives, assessing their efficacy in inhibiting tumor growth in vitro and in vivo. These studies contribute to understanding the potential of this compound derivatives in cancer therapy (Lee et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 6-amino-1-butylbenzo[cd]indol-2(1H)-one is the Atg4B protein . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for cell survival during nutrient starvation and other stress conditions .
Mode of Action
This compound interacts with Atg4B, inhibiting its function . This interaction results in the disruption of the autophagy process, leading to changes in cellular homeostasis .
Biochemical Pathways
The inhibition of Atg4B by this compound affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components through the lysosomal machinery, thereby maintaining cellular homeostasis. The inhibition of Atg4B disrupts this process, potentially leading to the accumulation of damaged proteins and organelles within the cell .
Result of Action
The inhibition of Atg4B by this compound leads to the disruption of the autophagy process . This can result in the accumulation of damaged proteins and organelles within the cell, potentially leading to cell death .
Análisis Bioquímico
Biochemical Properties
6-amino-1-butylbenzo[cd]indol-2(1H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of BET bromodomains, which are proteins that recognize acetylated lysine residues on histone tails . This interaction is crucial as it can influence gene expression and chromatin remodeling. The compound binds specifically to the first bromodomain (BD1) of BET proteins, thereby inhibiting their function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the BRD4/NF-κB/NLRP3 signaling inflammatory pathways, which are critical in the regulation of immune responses and inflammation . This inhibition can lead to reduced expression of pro-inflammatory genes and decreased cellular inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the BET bromodomains, particularly BD1, and inhibits their interaction with acetylated histones . This inhibition prevents the recruitment of transcriptional machinery to specific gene loci, thereby reducing the expression of target genes. Additionally, the compound has been shown to inhibit the activity of Atg4B, an enzyme involved in autophagy, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timeIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of BET bromodomains and persistent changes in gene expression . In vivo studies are needed to further elucidate its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET bromodomains without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and immunosuppression. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes and conjugation with glucuronic acid, respectively. The metabolic products are then excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ABC transporters, which facilitate its efflux from cells . Additionally, it binds to serum albumin in the bloodstream, aiding its distribution to various tissues. The localization and accumulation of the compound are influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with BET bromodomains on chromatin . This localization is facilitated by nuclear localization signals and post-translational modifications that direct the compound to specific nuclear compartments. The activity of the compound is dependent on its precise localization within the cell.
Propiedades
IUPAC Name |
6-amino-1-butylbenzo[cd]indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-3-9-17-13-8-7-12(16)10-5-4-6-11(14(10)13)15(17)18/h4-8H,2-3,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAOGYZAYOFJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.